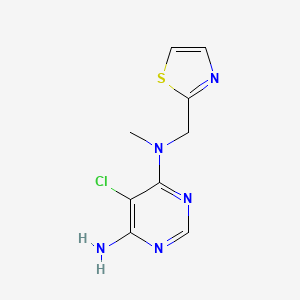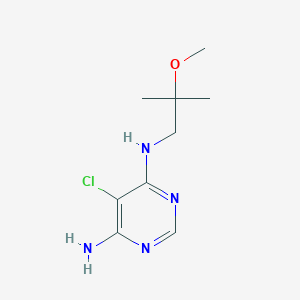![molecular formula C17H22N2O3 B6623681 N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a propyl chain, and a hydroxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide typically involves the reaction of 3-cyclohexene-1-carboxylic acid with 4-hydroxybenzamide in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy group on the benzamide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide: shares similarities with other amide-containing compounds such as N-cyclohexylbenzamide and N-(4-hydroxyphenyl)benzamide.
Cyclohexylamine: and cyclohexanecarboxaldehyde are structurally related compounds that also feature cyclohexene rings
Properties
IUPAC Name |
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-9-7-14(8-10-15)17(22)19-12-4-11-18-16(21)13-5-2-1-3-6-13/h5,7-10,20H,1-4,6,11-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUWWBTEPJSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
![5-Chloro-6-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B6623612.png)
![4-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623619.png)
![[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B6623632.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
![5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623649.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
